molecular formula C35H36NO4P B8211869 1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine

1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine

カタログ番号: B8211869
分子量: 565.6 g/mol
InChIキー: FRRMWAUDZVKRJT-ACHIHNKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Origins and Early Innovations

The emergence of phosphoramidites as ligands traces back to the pioneering work of Ben Feringa in the 1990s. Feringa’s 1996 demonstration of BINOL-derived phosphoramidites in copper-catalyzed enantioselective 1,4-additions challenged the prevailing dogma that bidentate phosphines were essential for stereocontrol. Monodentate phosphoramidites, with their modular synthesis and tunable steric/electronic profiles, offered a versatile alternative. By 2000, collaborative efforts by Feringa, Reetz, and de Vries extended their utility to asymmetric hydrogenation, achieving ee values comparable to traditional bidentate systems. These breakthroughs underscored the potential of phosphoramidites to bypass the synthetic complexity of bis-phosphine ligands while maintaining high enantioselectivity.

Evolution of TADDOL-Based Systems

TADDOL-derived phosphoramidites emerged as a subclass with enhanced rigidity and chiral induction. The TADDOL scaffold, characterized by two diaryl methanol units fused into a 1,3-dioxolane ring, provides a preorganized chiral pocket that minimizes conformational flexibility. Early applications focused on titanium-mediated asymmetric reactions, but the incorporation of phosphorus centers expanded their utility to transition-metal catalysis. For example, the synthesis of 1-[(3aS,8aS)-tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e]dioxaphosphepin-6-yl]pyrrolidine involved reacting TADDOL with phosphorus trichloride, followed by sequential substitution with pyrrolidine and phenols. This method, optimized for steric congestion, enabled gram-scale production of ligands critical for industrial applications.

特性

IUPAC Name

1-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36NO4P/c1-33(2)37-31-32(38-33)35(29-21-11-5-12-22-29,30-23-13-6-14-24-30)40-41(36-25-15-16-26-36)39-34(31,27-17-7-3-8-18-27)28-19-9-4-10-20-28/h3-14,17-24,31-32H,15-16,25-26H2,1-2H3/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRMWAUDZVKRJT-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine is a complex organic compound with potential biological applications. Its unique structural features suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

  • IUPAC Name : 1-((3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine
  • CAS Number : 582300-11-6
  • Molecular Formula : C36H38NO4P
  • Molecular Weight : 579.68 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of the compound has been primarily explored in the context of its pharmacological properties. Key areas of interest include:

Anticancer Activity

Research indicates that compounds similar to 1-[(3aS,8aS)-tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance:

  • A study demonstrated that related dioxaphosphole compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific enzymes targeted include:

  • Cholinesterases : Inhibitors of these enzymes can enhance neurotransmission and have implications in treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar phosphine oxide derivatives:

StudyFindings
Study 1Identified enzyme inhibition properties relevant to neuroprotection.
Study 2Reported anticancer activity in specific cell lines with minimal toxicity to normal cells.
Study 3Suggested potential for antimicrobial activity requiring further investigation.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. Potential pathways include:

  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
  • Enzyme Modulation : Altering enzyme activity to enhance therapeutic outcomes in neurodegenerative conditions.

科学的研究の応用

Medicinal Chemistry

Research has indicated that compounds similar to 1-[(3aS,8aS)-tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine may exhibit significant biological activities. For instance:

  • Anti-inflammatory Activity : Studies suggest that related phosphine oxides can inhibit enzymes involved in inflammatory pathways. Molecular docking studies have shown potential interaction with 5-lipoxygenase (5-LOX), indicating its use as a lead compound for developing anti-inflammatory agents .
  • Anticancer Properties : Compounds with similar structural motifs have been investigated for their cytotoxic effects against various cancer cell lines. The dioxaphosphepin structure may enhance cellular uptake and selectivity towards cancerous cells.

Material Science

The unique structural features of this compound allow it to be explored as a precursor for advanced materials:

  • Polymer Chemistry : Its phosphine oxide moiety can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating such phosphor compounds has shown promising results in improving the material's resilience under stress.

Catalysis

The compound's ability to act as a ligand in coordination chemistry opens avenues for catalysis:

  • Transition Metal Complexes : By forming complexes with transition metals, this compound may facilitate various catalytic reactions including oxidation and cross-coupling reactions. Its sterically demanding structure could provide selectivity in catalytic processes.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Inhibition Studies : A study evaluated the inhibition of 5-lipoxygenase by related dioxaphosphepin derivatives through molecular docking simulations and enzyme assays. Results indicated promising anti-inflammatory activity which warrants further exploration into structure-activity relationships (SAR) .
  • Polymer Development : Research focused on synthesizing high-performance polymers using phosphine oxide derivatives demonstrated improved thermal stability and mechanical properties compared to conventional polymers .
  • Catalytic Applications : A series of experiments showed that phosphine oxide ligands could enhance the efficiency of palladium-catalyzed cross-coupling reactions under mild conditions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of polycyclic systems with pyrrolidine and heteroatom-rich rings. Key structural analogs include:

(3aS,8aS)-4,4,8,8-Tetra([1,1':3',1''-terphenyl]-5'-yl)-6-isopropyl-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-b]pyridine-6-ol ():

  • Core Structure : Similar tetrahydro-dioxolo ring system but replaces phosphorus with a pyridine ring.
  • Substituents : Terphenyl groups at 4,4,8,8 positions and an isopropyl alcohol group at position 5.
  • Key Differences : The absence of phosphorus reduces Lewis acidity, while the hydroxyl group introduces hydrogen-bonding capability.

(3aR,8aR)-6-Isopropyl-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-b]pyridine-6-thiol ():

  • Core Structure : Shares the tetrahydro-dioxolo framework but substitutes sulfur for phosphorus.
  • Substituents : Naphthyl groups and a thiol (-SH) group.
  • Key Differences : The thiol group enhances nucleophilicity, and naphthyl substituents increase steric bulk compared to phenyl groups.

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine ():

  • Core Structure : Boron-containing dioxaborolane ring linked to pyrrolidine via a sulfonyl group.
  • Key Differences : The boron center enables cross-coupling reactivity, while the sulfonyl group introduces polarity.

Comparative Data Table

Property/Compound Target Compound (Phosphorus) Terphenyl-Pyridine Derivative () Naphthyl-Thiol Derivative () Boron-Sulfonyl Derivative ()
Central Heteroatom Phosphorus Nitrogen (pyridine) Sulfur Boron
Substituents Tetraphenyl Tetra-terphenyl Tetra-naphthyl Phenyl-dioxaborolane
Functional Group Pyrrolidine Isopropyl alcohol Thiol Sulfonyl
Potential Applications Catalysis, ligand design Material science, supramolecular chemistry Heavy-metal chelation Suzuki-Miyaura cross-coupling
Stereochemical Complexity High (3aS,8aS) Moderate High (3aR,8aR) Low

Key Research Findings

  • Electronic Effects : The phosphorus atom in the target compound likely exhibits moderate Lewis acidity, distinct from the boron in (stronger Lewis acid) and the sulfur in (nucleophilic).
  • Steric Effects : Tetraphenyl substituents provide significant steric hindrance, comparable to tetra-terphenyl analogs (), but less than tetra-naphthyl systems () .
  • Synthetic Challenges : Synthesis of such compounds typically involves multi-step routes with strict control over stereochemistry, as seen in and –7, where reflux conditions and chromatographic purification are critical .

Notes on Lumping Strategies ()

Compounds with similar frameworks (e.g., heterocyclic cores with bulky substituents) may be grouped for computational modeling or reactivity studies. However, the phosphorus atom and tetraphenyl groups in the target compound necessitate individual analysis due to their distinct electronic and steric profiles .

準備方法

Phosphorylation of TADDOL Derivatives

The stereochemically defined tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e]dioxaphosphepin core is synthesized via phosphorylation of a TADDOL diol (1) with PCl₃ under anhydrous conditions. The reaction proceeds via a two-step mechanism:

  • Formation of Phosphorochloridate Intermediate :
    TADDOL (1) reacts with PCl₃ in dichloromethane (CH₂Cl₂) at −50°C in the presence of triethylamine (Et₃N), yielding a phosphorochloridate intermediate (2). The low temperature minimizes side reactions and preserves stereochemical integrity.

    TADDOL (1)+PCl3Et3N, CH2Cl2,50CPhosphorochloridate (2)+HCl\text{TADDOL (1)} + \text{PCl}_3 \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2, -50^\circ\text{C}} \text{Phosphorochloridate (2)} + \text{HCl}
  • Amine Substitution :
    The chloridate intermediate (2) undergoes nucleophilic substitution with pyrrolidine at ambient temperature, affording the final phosphoramidite product (3). Excess pyrrolidine (2–3 equiv.) ensures complete conversion, with Et₃N scavenging liberated HCl.

Critical Parameters :

  • Temperature Control : Exothermic reactions necessitate gradual reagent addition and cooling to prevent racemization.

  • Solvent Choice : CH₂Cl₂ provides optimal solubility for both TADDOL and PCl₃, while Et₃N facilitates HCl removal.

Stereochemical Control and Chiral Auxiliaries

The (3aS,8aS) configuration is inherited from the enantiomerically pure TADDOL precursor. Chiral resolution or asymmetric synthesis of TADDOL is prerequisites for ensuring high enantiomeric excess (ee) in the final product.

TADDOL Synthesis

TADDOL (1) is prepared via acid-catalyzed cyclocondensation of (R,R)- or (S,S)-tartaric acid derivatives with 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. The rigid spiroketal structure enforces axial chirality, which is retained during subsequent phosphorylation.

Influence of Reaction Conditions on ee

Kinetic resolution during phosphorylation can enhance ee. For example, using substoichiometric CPA (chiral phosphoric acid) catalysts in metathesis-aza-Michael cascades has been shown to achieve up to 90% ee in related pyrrolidine systems. However, for the target compound, stereochemical fidelity primarily depends on the TADDOL precursor’s purity.

Pyrrolidine Functionalization Strategies

Introducing the pyrrolidine moiety necessitates careful selection of substitution conditions to avoid ring-opening or phosphosphepin degradation.

Nucleophilic Aromatic Substitution

Pyrrolidine reacts with the phosphorochloridate intermediate (2) via an SN2 mechanism. Key considerations include:

  • Base Selection : Et₃N is preferred over stronger bases (e.g., NaH) to prevent deprotonation of the pyrrolidine.

  • Stoichiometry : A 1.2:1 molar ratio of pyrrolidine to chloridate ensures complete substitution without side reactions.

Reaction Profile :

Phosphorochloridate (2)+PyrrolidineEt3N, CH2Cl2,25CTarget Compound (3)+Et3NHCl\text{Phosphorochloridate (2)} + \text{Pyrrolidine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2, 25^\circ\text{C}} \text{Target Compound (3)} + \text{Et}3\text{NHCl}

Alternative Amine Sources

While pyrrolidine is standard, analogous reactions with morpholine or piperidine yield structurally related compounds, underscoring the versatility of this methodology.

Purification and Characterization

Post-synthetic purification ensures removal of unreacted starting materials and byproducts.

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradients) effectively separates the target compound from phosphoric acid byproducts.

Spectroscopic Validation

  • ³¹P NMR : A singlet at δ 120–125 ppm confirms successful phosphorylation.

  • ¹H NMR : Pyrrolidine protons resonate as a multiplet at δ 2.5–3.0 ppm, while aromatic protons from the TADDOL core appear as multiplets at δ 6.8–7.4 ppm.

  • Chiral HPLC : Enantiomeric purity is assessed using Chiralpak AD-H columns, with hexane/isopropanol eluents.

Scalability and Industrial Adaptations

Patent literature reveals solvent-free phosphorylation protocols for related dioxaphosphepin derivatives, emphasizing excess PCl₃ (10–15 equiv.) and controlled reagent addition under nitrogen. These methods enhance scalability by eliminating distillation steps and improving heat management.

Table 1: Comparative Analysis of Phosphorylation Conditions

ParameterLaboratory-ScaleIndustrial-Scale
Solvent CH₂Cl₂Solvent-free
PCl₃ Equiv. 1.010–15
Temperature −50°C to 25°C110–130°C
Pressure Ambient0.07–0.12 MPa
Yield 70–85%>95%

Mechanistic Insights and Side Reactions

Competing Pathways

  • Phosphoester Formation : Hydrolysis of PCl₃ by trace moisture yields phosphoric acid derivatives, necessitating rigorous anhydrous conditions.

  • Racemization : Elevated temperatures (>50°C) during phosphorylation can erode stereochemical purity, emphasizing the need for low-temperature protocols.

Byproduct Management

  • HCl Evolution : Gaseous HCl is scrubbed using NaOH solutions, preventing equipment corrosion.

  • Recyclability : Excess PCl₃ is distilled and reused, enhancing process sustainability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(3aS,8aS)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]pyrrolidine, and how can purity be maximized?

  • Methodology : Use a two-step reaction involving Pd-catalyzed coupling or organocatalytic methods to assemble the dioxaphosphepin core. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity using HPLC (≥98% by area normalization). Monitor stereochemical fidelity via chiral-phase HPLC or circular dichroism (CD) spectroscopy .
  • Key Data : Similar phosphine-containing pyrrolidine derivatives achieve 98% purity using recrystallization in ethanol/dichloromethane mixtures .

Q. How can the stereochemical configuration and structural integrity of this compound be confirmed experimentally?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, focusing on splitting patterns (e.g., diastereotopic protons in the tetrahydrodioxaphosphepin ring). X-ray crystallography is critical for resolving absolute stereochemistry, especially for the 3aS,8aS configuration. Cross-validate with IR spectroscopy (e.g., P=O or P–O–C stretches at 1200–1250 cm1^{-1}) .
  • Data Contradiction : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3_3); resolve by comparing data across solvents .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 40°C/75% RH over 30 days. Monitor degradation via LC-MS (electrospray ionization) for oxidation byproducts (e.g., phosphine oxide formation). Store under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photolytic cleavage of the dioxaphosphepin ring .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetraphenyl-dioxaphosphepin moiety influence its catalytic activity in asymmetric synthesis?

  • Methodology : Compare catalytic performance in model reactions (e.g., hydrogenation or cross-coupling) against analogues with substituted aryl groups. Use Hammett plots to correlate electronic effects (σ+^+ values) with enantiomeric excess (ee). Computational DFT studies (e.g., NBO analysis) can quantify phosphorous-centered electron density .
  • Case Study : In Pd-catalyzed allylic alkylation, bulkier 3,5-dimethylphenyl substituents improve ee by 15–20% compared to unsubstituted phenyl groups .

Q. What strategies mitigate competing side reactions during functionalization of the pyrrolidine nitrogen?

  • Methodology : Protect the pyrrolidine nitrogen with Boc or Fmoc groups before introducing electrophiles (e.g., acyl chlorides). Use low-temperature (–78°C) lithiation to avoid ring-opening side reactions. Monitor reaction progress in situ via 31P^{31}P-NMR to detect phosphine oxidation .

Q. How can computational modeling predict the compound’s behavior in chiral recognition or host-guest chemistry?

  • Methodology : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., acetonitrile) to study conformational flexibility. Docking studies (AutoDock Vina) can predict binding affinities to chiral substrates (e.g., α-ketoesters) .

Q. What experimental evidence supports the role of the chiral dioxaphosphepin scaffold in enantioselective catalysis?

  • Methodology : Synthesize both enantiomers and compare catalytic outcomes in asymmetric transformations (e.g., ee values). Use X-ray crystallography to correlate catalyst conformation (e.g., puckering of the dioxaphosphepin ring) with stereoselectivity .

Q. How can conflicting spectroscopic data (e.g., 1H^1H-NMR shifts) from different studies be reconciled?

  • Methodology : Replicate experiments under identical conditions (solvent, temperature, concentration). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For ambiguous assignments, use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。